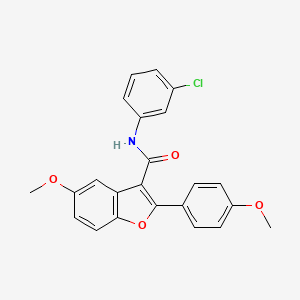

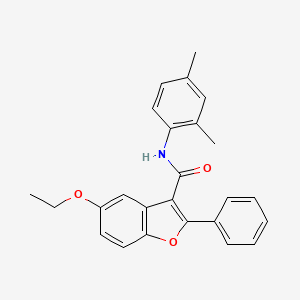

![molecular formula C23H26ClNO4 B6525283 ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride CAS No. 1177509-11-3](/img/structure/B6525283.png)

ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one method used in the synthesis of piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely contains additional functional groups attached to the piperidine ring, including a benzofuran and a phenyl group.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Piperidine is a heterocyclic amine and is widely used as a building block and reagent in synthesizing organic compounds .Applications De Recherche Scientifique

- Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride has been investigated for its antiviral potential. Researchers have studied its effects against specific viruses, assessing its ability to inhibit viral replication and entry . Further investigations could explore its mechanism of action and potential clinical applications.

- Phenolic compounds derived from similar structures have demonstrated potent antioxidant activity. For instance, at a concentration of 1 μM, certain phenolic derivatives scavenged free radicals and suppressed lipid peroxidation . Ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride may exhibit similar antioxidant effects.

Antiviral Activity

Antioxidant Properties

Mécanisme D'action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its pharmacological activity. For example, some piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Orientations Futures

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4.ClH/c1-2-27-23(26)21-20-17(15-24-13-7-4-8-14-24)18(25)11-12-19(20)28-22(21)16-9-5-3-6-10-16;/h3,5-6,9-12,25H,2,4,7-8,13-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHFICFPYOCALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

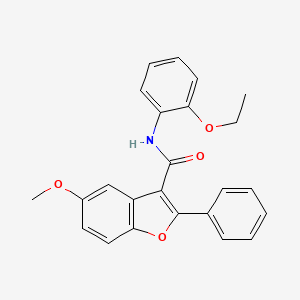

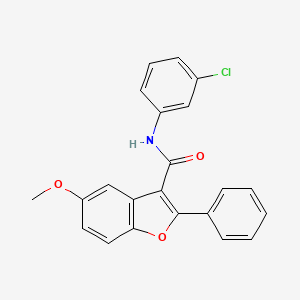

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

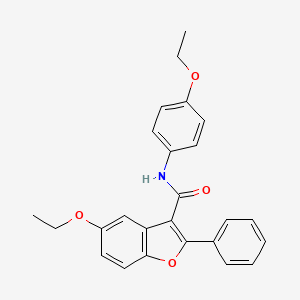

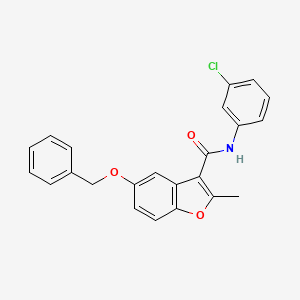

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)

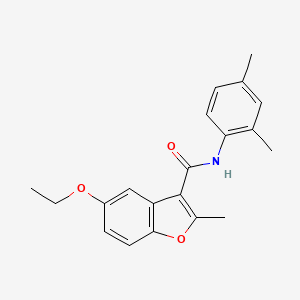

![7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525302.png)